![molecular formula C9H15NO2 B1426189 Methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate CAS No. 1252672-38-0](/img/structure/B1426189.png)
Methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate
描述
“Methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate” is a chemical compound with the CAS Number: 1252672-38-0 . It has a molecular weight of 169.22 . The IUPAC name for this compound is methyl 4-aminobicyclo [2.2.1]heptane-1-carboxylate . It is typically stored in a dark place, sealed in dry, at 2-8°C . The physical form of this compound is a pale-yellow to yellow-brown sticky oil to semi-solid .
Molecular Structure Analysis
The InChI code for “Methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate” is1S/C9H15NO2/c1-12-7(11)8-2-4-9(10,6-8)5-3-8/h2-6,10H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
“Methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate” has a molecular weight of 169.22 g/mol . The compound has a topological polar surface area of 52.3 Ų . It has a complexity of 217 . The compound is a pale-yellow to yellow-brown sticky oil to semi-solid .科学研究应用
Organic Synthesis and Structural Analysis
Methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate derivatives play a crucial role in organic synthesis, showcasing their versatility in forming complex molecular structures. For instance, they have been utilized in the synthesis of methylene-bridged pyrrolo[2,1-b]quinazolinones, highlighting the compound's ability to form methylene-bridged structures through reactions with di-exo-3-aminobicyclo[2.2.1]heptane-2-methanamine, leading to pentacyclic products containing dipyrrolodiazepine moieties (Stájer, Szabó, Csámpai, & Sohár, 2004). Furthermore, its isomeric forms have been explored for their specificity to membrane transport systems, indicating their potential in cellular uptake studies (Christensen, Handlogten, Vadgama, de la Cuesta, Ballesteros, Trigo, & Avendaño, 1983).
Chemical Synthesis and Medicinal Chemistry Applications
The compound's structure has been key in developing analogues for methionine and in understanding neighboring group participation in anodic oxidation, providing insights into electrochemical properties of such constrained amino acids (Glass, Hojjatie, Sabahi, Steffen, & Wilson, 1990). Additionally, its derivatives have been synthesized for studying stereostructure and transport applications, demonstrating the compound's role in generating conformationally restricted amino acids that can influence amino acid transport systems (Onogi, Higashibayashi, & Sakurai, 2012).
Structural and Stereochemical Studies
Methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate and its derivatives have been pivotal in studying conformationally restricted γ-turn mimics, which are significant in protein and peptide research. The efficient asymmetric synthesis and structural analysis of these compounds have provided valuable insights into intramolecular hydrogen bonding and the confirmation of turn structures, which are crucial for understanding protein folding and stability (Park et al., 2008).
安全和危害
“Methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate” has several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261, P305, P338, P351 , which suggest avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and if in eyes: rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .
属性
IUPAC Name |
methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-12-7(11)8-2-4-9(10,6-8)5-3-8/h2-6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVBGSLDDDRHKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(C1)(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



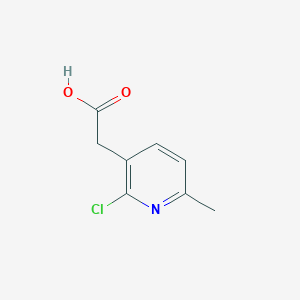



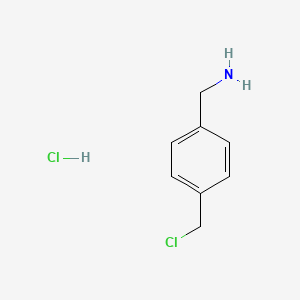
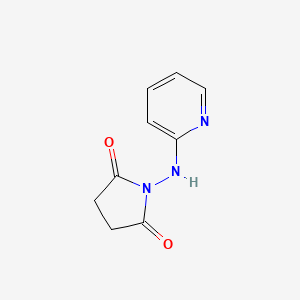
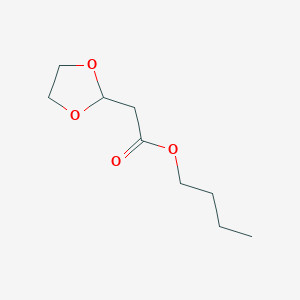
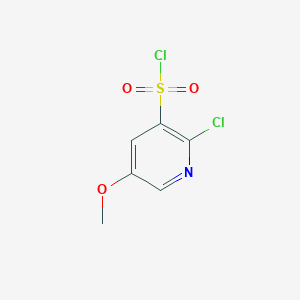
![6-Oxa-2-azaspiro[4.5]decane](/img/structure/B1426121.png)

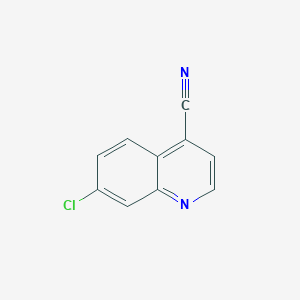
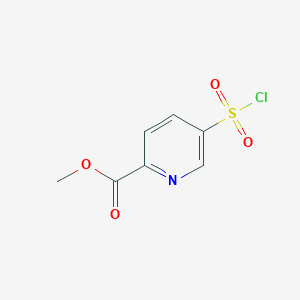
![3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonyl chloride](/img/structure/B1426128.png)
![4,7-difluoro-2,7b-dihydro-1aH-oxireno[2,3-c]chromene](/img/structure/B1426129.png)